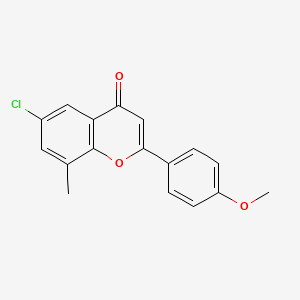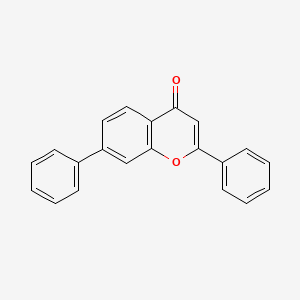
2,7-Diphenyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diphenyl-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 2,7-Diphenyl-4H-chromen-4-one consists of a chromone core with phenyl groups attached at the 2nd and 7th positions, making it a unique and interesting compound for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diphenyl-4H-chromen-4-one typically involves the condensation of appropriate benzaldehydes with chromone derivatives. One common method is the Claisen-Schmidt condensation, where benzaldehyde reacts with chromone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol-water mixture at room temperature .
Industrial Production Methods
Industrial production of 2,7-Diphenyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Diphenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced chromone derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Diphenyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,7-Diphenyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in conditions like Alzheimer’s disease . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4H-chromen-4-one: Lacks the additional phenyl group at the 7th position.
4H-chromen-4-one: The parent compound without any phenyl substitutions.
2,3-Diphenyl-4H-chromen-4-one: Phenyl groups at the 2nd and 3rd positions instead of the 2nd and 7th
Uniqueness
2,7-Diphenyl-4H-chromen-4-one is unique due to the specific positioning of the phenyl groups, which can influence its chemical reactivity and biological activity. The presence of phenyl groups at the 2nd and 7th positions can enhance its ability to interact with biological targets and improve its pharmacological properties .
Eigenschaften
CAS-Nummer |
920286-94-8 |
|---|---|
Molekularformel |
C21H14O2 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
2,7-diphenylchromen-4-one |
InChI |
InChI=1S/C21H14O2/c22-19-14-20(16-9-5-2-6-10-16)23-21-13-17(11-12-18(19)21)15-7-3-1-4-8-15/h1-14H |
InChI-Schlüssel |
KVFSNXUPLYLPMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C=C(O3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


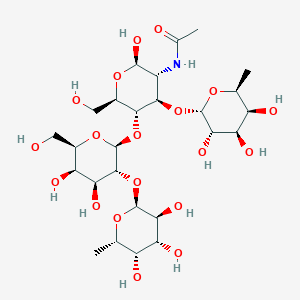
![3-(6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-4-methylbenzoic acid](/img/structure/B15062226.png)
![Ethyl [dimethyl(phenyl)silyl]phenylcarbamate](/img/structure/B15062236.png)
![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate](/img/structure/B15062241.png)
![L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)](/img/structure/B15062253.png)
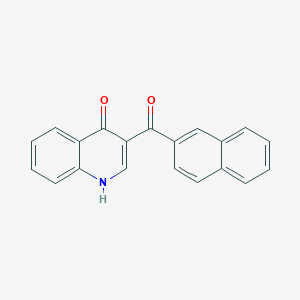
![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)




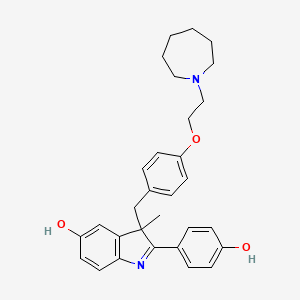
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)pyridine](/img/structure/B15062320.png)
